molecular formula C16H19IN4O B1400740 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine CAS No. 1268273-87-5

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine

Cat. No. B1400740
CAS RN: 1268273-87-5
M. Wt: 410.25 g/mol
InChI Key: XCPSAEYLPFTGCS-UHFFFAOYSA-N
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Description

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized using various methods and has been shown to exhibit promising biological activity.

Scientific Research Applications

1. Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives similar to 4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds demonstrated potential for anti-inflammatory and antinociceptive activities, indicating their relevance in pain and inflammation research (Altenbach et al., 2008).

2. Antitumor Activities

A related compound, 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, exhibited significant antitumor activities against human cancer cell lines, including lung cancer. This indicates the potential of pyrimidine derivatives in developing anticancer therapies (Guo et al., 2012).

3. Cerebral Protective Agents

Novel pyrimidine derivatives have been studied for their anti-anoxic (AA) activity. Among them, certain compounds showed significant AA activity, indicating their potential as cerebral protective agents (Ohkubo et al., 1994).

4. Anticancer and Anti-inflammatory Agents

A series of pyrazolopyrimidines derivatives, similar in structure to the compound , demonstrated both anticancer and anti-5-lipoxygenase activities, underlining their potential in cancer and inflammation research (Rahmouni et al., 2016).

5. Cholinesterase and Aβ-Aggregation Inhibitors

Pyrimidine derivatives were also found to inhibit cholinesterase and amyloid-β (Aβ)-aggregation, making them relevant in Alzheimer's disease research (Mohamed et al., 2011).

6. DNA-Binding Dye Modification

Research into pyrimidine derivatives also includes the study of their role in modifying DNA-binding dyes, such as Hoechst 33258, which is important in biotechnology and biochemical research (Martin et al., 1986).

properties

IUPAC Name

5-iodo-2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN4O/c1-20-7-9-21(10-8-20)16-18-11-14(17)15(19-16)22-12-13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPSAEYLPFTGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-5-iodo-2-(4-methylpiperazin-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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